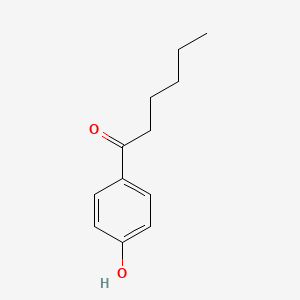

1-(4-Hydroxyphenyl)hexan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNMJZDWLQUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948797 | |

| Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-72-2 | |

| Record name | 1-(4-Hydroxyphenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2589-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxyhexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-hydroxyphenyl)hexan-1-one (also known as 4'-hydroxyhexanophenone), a phenolic ketone with potential applications in organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, established and potential synthetic routes, detailed analytical methodologies for its characterization, and a discussion of its theoretical biological significance based on its structural features. While this compound is commercially available for research purposes, this guide aims to equip researchers with the foundational knowledge to synthesize, analyze, and explore its potential applications, particularly in the realm of drug discovery and development.

Introduction

This compound, with the CAS number 2589-72-2, is an aromatic ketone characterized by a hexanoyl group attached to a phenol ring at the para position. The presence of both a hydroxyl group on the aromatic ring and a six-carbon aliphatic chain gives this molecule a unique combination of hydrophilic and lipophilic properties.[1] This amphiphilicity, along with the reactive sites offered by the phenolic hydroxyl, the carbonyl group, and the aromatic ring, makes it an interesting building block for the synthesis of more complex molecules.[1] In the context of drug development, phenolic ketones are a well-known scaffold, and their derivatives have been explored for a variety of pharmacological activities.[2][3] This guide will synthesize the available technical information on this compound, providing a solid framework for its scientific exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2589-72-2 | [4] |

| Molecular Formula | C₁₂H₁₆O₂ | [5] |

| Molecular Weight | 192.26 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 62-65 °C | [6] |

| Boiling Point | 337.9 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in methanol | |

| pKa | 8.22 ± 0.15 (Predicted) | [7] |

| LogP | 3.2 (Predicted) | [5] |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of phenol.[1] An alternative approach involves the Fries rearrangement of a phenyl hexanoate precursor.[8][9]

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of phenol with hexanoyl chloride or hexanoic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][11] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenol ring. Due to the directing effect of the hydroxyl group, the acylation occurs predominantly at the para position, with some formation of the ortho isomer.

Reaction Mechanism:

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 4'-hydroxyhexanophenone (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390) [hmdb.ca]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. 4-Hexanoylresorcinol | C12H16O3 | CID 76596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one from Phenol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 1-(4-hydroxyphenyl)hexan-1-one, a valuable hydroxyaryl ketone intermediate, using phenol as the starting material. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. We critically evaluate two primary methodologies: direct Friedel-Crafts acylation and the more robust two-step sequence involving O-acylation followed by a Lewis acid-catalyzed Fries rearrangement. The guide provides detailed, field-tested protocols, mechanistic insights, and comprehensive analytical characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as 4'-hydroxyhexanophenone, is an aromatic ketone featuring a hexanoyl group attached at the para position to the hydroxyl group of a phenol ring. This molecular scaffold is a key building block in the synthesis of various biologically active compounds, including pharmaceuticals and specialty polymers. The direct functionalization of a simple, readily available feedstock like phenol presents an attractive, cost-effective synthetic strategy.

However, the synthesis is not without its challenges. The phenol molecule is a bidentate nucleophile, capable of reacting at two distinct sites: the phenolic oxygen (O-acylation) and the electron-rich aromatic ring (C-acylation).[1] The primary objective is to achieve selective C-acylation at the para position, overcoming the competing O-acylation and ensuring high regioselectivity over the ortho position.

This guide will focus on the most reliable and industrially relevant pathway: the Fries rearrangement of an intermediate phenyl ester. This method offers superior control over selectivity and yield compared to direct acylation approaches.

Comparative Analysis of Synthetic Routes

Two principal strategies emerge when considering the synthesis of this compound from phenol. The choice between them hinges on a trade-off between procedural simplicity and reaction control.

Route 1: Direct Friedel-Crafts Acylation

Theoretically, the most direct path is a Friedel-Crafts acylation of phenol with hexanoyl chloride or hexanoic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Challenges:

-

Catalyst Complexation: The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (AlCl₃).[1][4][5] This complexation deactivates the aromatic ring towards electrophilic attack, leading to poor yields.[1][5]

-

Competing O-Acylation: O-acylation to form phenyl hexanoate is often kinetically favored, occurring faster than the desired C-acylation, especially at low catalyst concentrations.[1]

-

Harsh Conditions: Driving the reaction towards the thermodynamically more stable C-acylated product often requires a stoichiometric excess of the corrosive Lewis acid and elevated temperatures, which can lead to side reactions.[2]

Route 2: O-Acylation Followed by Fries Rearrangement

A more strategic and controllable approach involves two distinct steps: first, the synthesis of phenyl hexanoate, followed by its rearrangement to the target hydroxyaryl ketone.[6][7][8] This pathway, known as the Fries rearrangement, is a cornerstone reaction for preparing acyl phenols.[8][9][10]

Advantages:

-

Enhanced Control: By separating the esterification and rearrangement steps, reaction conditions can be optimized for each transformation.

-

Improved Yield and Selectivity: This route consistently provides higher yields of the desired C-acylated products. Regioselectivity (ortho vs. para) can be effectively controlled by temperature.[6][7][11]

-

Industrial Relevance: The Fries rearrangement is a well-established and scalable reaction of significant industrial importance for synthesizing hydroxyaryl ketones.[6]

The following table summarizes the key differences between these two approaches.

| Feature | Direct Friedel-Crafts Acylation | O-Acylation / Fries Rearrangement |

| Number of Steps | One | Two |

| Primary Product | Mixture of O- and C-acylated products, often with low conversion. | Phenyl hexanoate, then hydroxyaryl ketones. |

| Key Challenge | Catalyst deactivation by phenolic oxygen; competing O-acylation.[1][4] | Control of regioselectivity (ortho vs. para) in the second step. |

| Control & Selectivity | Poor to moderate. | Good to excellent. |

| Typical Yield | Generally low. | Moderate to high. |

| Recommendation | Not recommended for preparative scale. | Recommended and detailed in this guide. |

Mechanistic Insight: The Fries Rearrangement

The Fries rearrangement is an intramolecular reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones under the influence of a Lewis acid catalyst.[6][7]

The widely accepted mechanism proceeds as follows:

-

Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[7]

-

Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate an electrophilic acylium ion and an aluminum phenoxide complex.[7][9]

-

Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich phenoxide ring at either the ortho or para position. This is the key C-C bond-forming step.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum-oxygen bonds, liberating the final hydroxyaryl ketone products and regenerating the catalyst.[9]

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Controlling Regioselectivity

The ratio of ortho to para products is highly dependent on reaction conditions. For the synthesis of this compound, the para isomer is desired.

-

Temperature: Lower reaction temperatures (0-25°C) favor the formation of the para product, which is the thermodynamically more stable isomer.[6][7] Higher temperatures (>100°C) tend to favor the ortho product, which can form a more stable bidentate complex with the aluminum catalyst.[6][11]

-

Solvent: The use of polar solvents tends to increase the ratio of the para product.[6][7]

Detailed Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of this compound via the Fries rearrangement. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of Phenyl Hexanoate (O-Acylation)

This step involves the esterification of phenol with hexanoyl chloride. A base is used to neutralize the HCl byproduct.

Caption: Experimental workflow for the synthesis of phenyl hexanoate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Phenol | C₆H₆O | 94.11 | 9.41 g | 0.10 |

| Hexanoyl chloride | C₆H₁₁ClO | 134.60 | 14.13 g (12.8 mL) | 0.105 |

| Pyridine | C₅H₅N | 79.10 | 8.7 g (8.9 mL) | 0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 50 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with phenol (9.41 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Stir until the phenol has dissolved completely. Add pyridine (8.7 g, 0.11 mol).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation: Add hexanoyl chloride (14.13 g, 0.105 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude phenyl hexanoate by vacuum distillation to obtain a colorless oil. Expected yield: 85-95%.

Part B: Fries Rearrangement to this compound

This step converts the intermediate ester into the target hydroxyaryl ketone. Strict anhydrous conditions are critical for the success of this reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Phenyl Hexanoate | C₁₂H₁₆O₂ | 192.25 | 9.61 g | 0.05 |

| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 8.0 g | 0.06 |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 50 mL | - |

| Hydrochloric Acid (6 M) | HCl | 36.46 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - |

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a powder addition funnel, and a nitrogen inlet. All glassware must be oven-dried.

-

Catalyst Suspension: Charge the flask with anhydrous nitrobenzene (50 mL). Cool the flask to 0°C in an ice-salt bath. Carefully add anhydrous aluminum chloride (8.0 g, 0.06 mol) in portions to the stirred solvent.

-

Substrate Addition: Add phenyl hexanoate (9.61 g, 0.05 mol) dropwise to the cold AlCl₃ suspension over 30 minutes.

-

Reaction: Maintain the reaction temperature between 0-5°C and stir for 4-6 hours. To maximize the para-isomer yield, it is crucial to keep the temperature low. Monitor the reaction by TLC.

-

Quenching: Slowly and carefully pour the reaction mixture onto a beaker containing ~200 g of crushed ice and 100 mL of 6 M HCl. This step is highly exothermic and should be performed with caution.

-

Workup: Stir the quenched mixture until all the ice has melted and the aluminum salts have dissolved. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The nitrobenzene can be removed by steam distillation if necessary.

-

Purification: The crude solid product is a mixture of ortho and para isomers. The target para-isomer, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The ortho-isomer is typically more volatile and can be separated by steam distillation.[11] Expected yield of para-isomer: 60-75%.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂[12][13] |

| Molecular Weight | 192.25 g/mol [14][15] |

| Appearance | White to off-white crystalline solid |

| CAS Number | 2589-72-2[16] |

Spectroscopic Data

The following table presents the expected spectroscopic data for the final product.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OH), ~4.9-5.5 (s, 1H, Ar-OH), ~2.9 (t, 2H, -CH₂-C=O), ~1.7 (quint, 2H), ~1.3 (sext, 2H), ~0.9 (t, 3H, -CH₃). |

| ¹³C NMR | δ (ppm): ~200 (C=O), ~162 (Ar-C-OH), ~131 (Ar-C), ~129 (Ar-C), ~115 (Ar-C), ~38 (-CH₂-C=O), ~31, ~24, ~22, ~14 (-CH₂- and -CH₃). |

| IR (KBr, cm⁻¹) | ~3300 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Ar C=O stretch), ~1600, ~1510 (Ar C=C stretch). |

| Mass Spec (ESI+) | m/z: 193.12 [M+H]⁺, 215.10 [M+Na]⁺. |

Conclusion

The synthesis of this compound from phenol is most effectively and reliably achieved through a two-step process involving O-acylation to form phenyl hexanoate, followed by a carefully controlled Fries rearrangement. This methodology provides superior control over competing side reactions and allows for high regioselectivity towards the desired para-substituted product by maintaining low reaction temperatures. The detailed protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to successfully and safely produce this important chemical intermediate for applications in pharmaceutical and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Friedel Crafts alkylation and acylation [unacademy.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 12. PubChemLite - 4'-hydroxyhexanophenone (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 13. 4'-Hydroxyhexanophenone | C12H16O2 | CID 345110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lookchem.com [lookchem.com]

A Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one via Friedel-Crafts Acylation

Abstract

This technical guide provides an in-depth examination of the Friedel-Crafts acylation for the synthesis of 1-(4-Hydroxyphenyl)hexan-1-one, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] Addressed to researchers, chemists, and drug development professionals, this document navigates the mechanistic complexities, strategic optimization, and practical execution of this classic yet nuanced electrophilic aromatic substitution. We dissect the challenges inherent in the acylation of phenols, including competitive O-acylation and catalyst deactivation, and present a robust, field-proven protocol. The guide is grounded in authoritative literature to ensure scientific integrity and provides actionable insights for achieving high-yield, regioselective synthesis of the target para-isomer.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a privileged structural motif in organic and medicinal chemistry, serving as key building blocks for a diverse array of biologically active compounds.[2] this compound, in particular, is an important precursor for molecules investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[1] The most direct and industrially relevant method for its synthesis is the Friedel-Crafts acylation of phenol with hexanoyl chloride or a related acylating agent.[1]

This reaction, first discovered by Charles Friedel and James Crafts in 1877, creates a new carbon-carbon bond by attaching an acyl group to an aromatic ring.[3] While fundamentally an electrophilic aromatic substitution, its application to highly activated and functionalized substrates like phenol presents unique challenges that demand a sophisticated understanding of the underlying reaction dynamics. This guide aims to elucidate these challenges and provide a comprehensive framework for a successful and reproducible synthesis.

Mechanistic Deep Dive: The Nuances of Phenol Acylation

The direct Friedel-Crafts acylation of phenol is not as straightforward as with simple arenes like benzene. The hydroxyl group introduces complexities that dictate the reaction's course and ultimate success.

Core Mechanism: Generation and Attack of the Acylium Ion

The reaction is initiated by the interaction of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), with the acylating agent, hexanoyl chloride.[4] This coordination activates the acyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[5] This highly electrophilic species is then attacked by the nucleophilic π-system of the phenol ring. Subsequent deprotonation of the resulting carbocation intermediate restores aromaticity and yields the hydroxyaryl ketone product.[3][4]

Caption: Reaction mechanism for Friedel-Crafts C-acylation of phenol.

The Bidentate Nucleophile Problem: C- vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[6] O-acylation results in the formation of a phenyl ester (phenyl hexanoate), a common and often kinetically favored side reaction.[6][7]

-

C-Acylation (Thermodynamic Product): Leads to the desired, more stable hydroxyaryl ketone. This pathway is favored by conditions that promote thermodynamic control, such as the presence of a strong Lewis acid catalyst.

-

O-Acylation (Kinetic Product): The formation of the ester is often faster. This pathway can dominate in the absence of a catalyst or with base catalysis.[7]

Catalyst Stoichiometry and Deactivation

The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid.[7][8] Furthermore, the carbonyl oxygen of the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] These interactions have two critical consequences:

-

Catalyst Deactivation: Both the starting material and the product sequester the Lewis acid, rendering it inactive.

-

Ring Deactivation: Complexation of the phenolic oxygen makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic attack.[6]

To overcome this, a stoichiometric amount, and more often a molar excess (2-3 equivalents), of the Lewis acid is required to ensure enough free catalyst is available to activate the acyl chloride and drive the reaction to completion.[6][9][10]

Regioselectivity: The Preference for para-Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group.[11] In the Friedel-Crafts acylation of phenol, the major product is overwhelmingly the para-substituted isomer, this compound. This high regioselectivity is attributed to steric hindrance; the bulky acylium-Lewis acid complex experiences significant steric clash at the ortho positions adjacent to the hydroxyl group, making an attack at the less hindered para position far more favorable.[12]

The Fries Rearrangement: An Alternative Pathway

The O-acylated phenyl ester, if formed, is not necessarily a synthetic dead end. Under Friedel-Crafts conditions (excess Lewis acid and heat), this ester can undergo an intramolecular rearrangement to yield the C-acylated hydroxyaryl ketones.[2][8] This reaction, known as the Fries Rearrangement, can be strategically employed. A synthesis can be designed as a two-step process: (1) intentional O-acylation to form the ester, followed by (2) an acid-catalyzed Fries rearrangement to the desired C-acylated product.[6][13][14] Reaction temperature can influence the ortho/para ratio in the Fries rearrangement, with higher temperatures generally favoring the thermodynamically more stable para product.[2][14]

Strategic Synthesis Optimization

Achieving a high yield of this compound requires careful control over several experimental parameters. The interplay between catalyst, solvent, and temperature dictates the balance between C- and O-acylation and influences the overall efficiency.

| Parameter | Key Considerations & Recommendations | Rationale |

| Lewis Acid Catalyst | - Aluminum Chloride (AlCl₃): Most common, highly active. Use 2.0 - 3.0 molar equivalents. - Other Options: Ferric chloride (FeCl₃), Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄) can also be used.[5][10][14] - Brønsted Acids: Methanesulfonic acid or triflic acid can be effective, especially for Fries rearrangements.[2][15] | A large excess is required to overcome deactivation by complexation with the phenolic -OH group and the product ketone's carbonyl group, driving the reaction towards C-acylation.[6][8][9][15] |

| Acylating Agent | - Hexanoyl Chloride: Highly reactive and effective. - Hexanoic Anhydride: A viable, less aggressive alternative. | Acyl chlorides are typically more reactive than anhydrides, leading to faster reaction times.[4] |

| Solvent | - Dichloromethane (DCM): Inert, low boiling point, good for initial reaction control. - Nitrobenzene / Carbon Disulfide (CS₂): Traditional solvents, but are toxic and should be handled with extreme care.[10][16] | The solvent must be inert to the strong Lewis acid and reaction conditions. Non-polar solvents are generally preferred.[10] Solvent polarity can influence kinetic vs. thermodynamic product ratios in some systems.[17] |

| Temperature | - Initial Addition: 0 °C (ice bath). - Reaction: Allow to warm to room temperature (20-25 °C). - Fries Rearrangement: May require elevated temperatures (e.g., >60 °C) to favor the para product.[2] | The initial complexation and reaction are highly exothermic; low-temperature addition prevents runaway reactions and improves selectivity.[18][19] Stirring at room temperature allows the reaction to proceed to completion. |

| Reaction Time | 2-6 hours, monitored by Thin Layer Chromatography (TLC). | Reaction progress should be empirically determined by monitoring the consumption of the phenol starting material. |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials

-

Phenol (≥99%)

-

Hexanoyl chloride (≥98%)

-

Aluminum chloride, anhydrous (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, addition funnel), dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel (both capped with septa for an inert atmosphere), add anhydrous aluminum chloride (2.2 eq.). Add anhydrous dichloromethane (DCM, 60 mL) to the flask. Cool the resulting suspension to 0 °C in an ice/water bath.

-

Reagent Addition:

-

In a separate dry flask, prepare a solution of phenol (1.0 eq.) in anhydrous DCM (20 mL). Add this solution to the dropping funnel via cannula or syringe and add it dropwise to the stirring AlCl₃ suspension over 15 minutes.

-

Rinse the flask and funnel with an additional 10 mL of DCM.

-

Prepare a solution of hexanoyl chloride (1.1 eq.) in anhydrous DCM (20 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting phenol spot is consumed.

-

Workup:

-

Prepare a 500 mL beaker containing crushed ice (approx. 100 g) and concentrated HCl (30 mL).

-

With vigorous stirring and extreme caution, slowly and carefully pour the reaction mixture into the ice/HCl mixture. The quenching of excess AlCl₃ is highly exothermic and will release HCl gas.[19][20]

-

Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the bottom organic layer.[18]

-

Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and saturated brine (50 mL).[6][19]

-

-

Isolation and Purification:

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

-

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and the para-substitution pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and the sharp C=O stretch of the ketone.[18]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the crystalline product.

Safety and Handling Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or under an inert atmosphere. Avoid all contact with moisture.[19]

-

Hexanoyl Chloride: Corrosive and a lachrymator. It will hydrolyze upon contact with moisture to release HCl. Always handle in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is highly toxic. Avoid inhalation and skin contact.

-

General: The reaction is highly exothermic, especially during reagent addition and quenching. Maintain proper cooling and slow addition rates. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Friedel-Crafts acylation provides a powerful and direct route to this compound. Success hinges on a thorough understanding of the competing reaction pathways and the critical role of the Lewis acid catalyst. By employing a molar excess of the catalyst, maintaining anhydrous conditions, and carefully controlling the reaction temperature, chemists can effectively suppress the formation of the O-acylated byproduct and achieve high yields of the desired, thermodynamically favored para-hydroxyaryl ketone. The protocol and strategies detailed in this guide offer a robust foundation for researchers and developers working to synthesize this and related valuable chemical intermediates.

References

- 1. Buy this compound | 2589-72-2 [smolecule.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]

- 8. echemi.com [echemi.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Fries Rearrangement [organic-chemistry.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. youtube.com [youtube.com]

- 19. websites.umich.edu [websites.umich.edu]

- 20. youtube.com [youtube.com]

Spectroscopic data of 1-(4-Hydroxyphenyl)hexan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Hydroxyphenyl)hexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 2589-72-2).[1] As a member of the hydroxy-aryl ketone family, this compound serves as a valuable synthon in organic chemistry and a potential scaffold in drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document, written from the perspective of a Senior Application Scientist, details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It moves beyond simple data reporting to explain the underlying principles and experimental considerations that ensure data integrity and trustworthy structural confirmation.

Molecular Structure and Analytical Strategy

The analytical challenge is to unequivocally confirm the molecular structure of this compound. Our strategy employs a multi-technique approach, where each spectroscopic method provides orthogonal, complementary information to build a complete structural picture.

-

Nuclear Magnetic Resonance (NMR) will resolve the precise electronic environment of each proton and carbon atom, confirming the connectivity of the hexanoyl chain and the substitution pattern of the phenyl ring.

-

Infrared (IR) Spectroscopy will identify the key functional groups present—specifically the hydroxyl and carbonyl moieties—which are critical to the compound's chemical identity.

-

Mass Spectrometry (MS) will determine the molecular weight and provide insight into the compound's fragmentation pattern, further corroborating the proposed structure.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the molecular skeleton and deduce atom-to-atom connectivity.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The spectrum is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Data Summary: ¹H NMR

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 (CH₃) | ~0.9 | Triplet | ~7.0 | 3H |

| H-3, H-4, H-5 | ~1.3-1.7 | Multiplet | - | 6H |

| H-2 (α-CH₂) | ~2.9 | Triplet | ~7.5 | 2H |

| H-3', H-5' | ~6.9 | Doublet | ~8.5 | 2H |

| H-2', H-6' | ~7.9 | Doublet | ~8.5 | 2H |

| 4'-OH | ~5.0-10.0 | Broad Singlet | - | 1H |

Expertise & Experience: The choice of solvent is critical. In a non-protic solvent like CDCl₃ or DMSO-d₆, the phenolic hydroxyl proton (4'-OH) is observable as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.[2] To confirm this assignment, the sample can be shaken with a drop of D₂O; the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

The aromatic region displays a characteristic AA'BB' splitting pattern, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield compared to the protons ortho to the electron-donating hydroxyl group (H-3', H-5').[4] The aliphatic chain shows predictable patterns: the α-methylene protons (H-2) are deshielded by the adjacent carbonyl group, appearing as a triplet due to coupling with the H-3 protons. The terminal methyl group (H-6) appears as a clean triplet, a hallmark of a terminal ethyl fragment or longer straight chain.[5]

¹³C NMR Spectroscopy Analysis

Carbon NMR provides a count of unique carbon environments and information about their hybridization and functionalization.

Data Summary: ¹³C NMR

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-6 (CH₃) | ~14.0 |

| C-5 (CH₂) | ~22.5 |

| C-4 (CH₂) | ~24.0 |

| C-3 (CH₂) | ~31.5 |

| C-2 (α-CH₂) | ~38.0 |

| C-3', C-5' | ~115.5 |

| C-1' | ~130.0 |

| C-2', C-6' | ~131.0 |

| C-4' | ~162.0 |

| C-1 (C=O) | ~200.0 |

Expertise & Experience: The most downfield signal, typically appearing around 200 ppm, is unambiguously assigned to the carbonyl carbon (C-1), a characteristic shift for ketones.[6] In the aromatic region, four signals are expected due to the molecule's symmetry. The carbon atom attached to the hydroxyl group (C-4') is the most shielded among the aromatic carbons (appearing most upfield), while the carbons ortho to the carbonyl group (C-2', C-6') are significantly deshielded.[7] The aliphatic carbons of the hexanoyl chain appear in the upfield region (< 40 ppm) as expected.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: A self-validating protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, which are characteristic of the bond type.

Data Summary: Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3400 - 3200 | Strong, Broad |

| C-H (sp²) | Stretching | 3100 - 3000 | Medium |

| C-H (sp³) | Stretching | 2960 - 2850 | Strong |

| C=O (Aryl Ketone) | Stretching | 1685 - 1665 | Strong, Sharp |

| C=C (Aromatic) | Stretching | ~1600, ~1500 | Medium-Strong |

Expertise & Experience: The IR spectrum of this compound is dominated by two key features. First, a broad and strong absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the phenolic O-H group; the broadening is a direct result of intermolecular hydrogen bonding.[8][9] Second, a very strong and sharp absorption band around 1675 cm⁻¹ is characteristic of the C=O stretch of an aryl ketone.[10] Its position is slightly lower than that of a saturated aliphatic ketone due to conjugation with the aromatic ring, which lowers the bond order of the carbonyl group. The presence of both sp³ C-H stretching bands (below 3000 cm⁻¹) and sp² C-H bands (above 3000 cm⁻¹) further confirms the presence of both aliphatic and aromatic components in the structure.[11]

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization.

Expected MS Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 192.1150[12]

-

Key Fragments: m/z 121 (base peak), m/z 93

Expertise & Experience: The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.1150 Da.[12] Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z 192. The most favorable fragmentation pathway for aryl ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent alkyl carbon. This process results in the formation of a highly stable, resonance-stabilized acylium ion. For this molecule, this cleavage yields the 4-hydroxybenzoyl cation, which is expected to be the base peak (the most abundant ion) at m/z 121.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5ms column). The GC oven temperature program should be optimized to ensure the compound elutes as a sharp, symmetrical peak.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, including the 1,4-disubstituted aromatic ring and the linear hexanoyl chain. IR spectroscopy validates the presence of the critical hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the formation of a stable acylium ion. This multi-technique, self-validating analytical workflow provides the highest degree of confidence in the compound's identity and purity, meeting the rigorous standards required for research and drug development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. chemistryconnected.com [chemistryconnected.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. youtube.com [youtube.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChemLite - 4'-hydroxyhexanophenone (C12H16O2) [pubchemlite.lcsb.uni.lu]

Thermochemical data for 1-(4-Hydroxyphenyl)hexan-1-one

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Hydroxyphenyl)hexan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for this compound (CAS: 2589-72-2), an aromatic ketone of interest in pharmaceutical and chemical research.[1][2] Given the critical role of thermochemical properties in drug development—influencing factors such as crystalline stability, solubility, and formulation—this document outlines the key parameters, details the state-of-the-art experimental and computational methodologies for their determination, and discusses their practical applications. While experimental data for this specific molecule is not prevalent in publicly accessible literature, this guide establishes a robust framework for its acquisition and provides estimated data for a closely related analogue based on established computational methods.

Introduction: The Significance of Thermochemical Data

This compound, also known as 4'-hydroxyhexanophenone, belongs to the class of phenolic ketones.[1] These molecules are common structural motifs in pharmacologically active compounds and serve as versatile intermediates in organic synthesis. The thermochemical properties of such an active pharmaceutical ingredient (API) are fundamental to its development and manufacturing. Parameters like the enthalpy of formation dictate the energetic stability of the molecule, while enthalpies of phase transitions (fusion, vaporization, sublimation) are critical for controlling purification processes, predicting solubility, and understanding polymorphism—the existence of multiple crystalline forms with different physicochemical properties.

Accurate thermochemical data is therefore not merely academic; it is a cornerstone of process safety, formulation design, and regulatory compliance in the pharmaceutical industry.

Foundational Thermochemical Parameters

A quantitative understanding of a compound's behavior relies on several key thermochemical parameters:

-

Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[3] A negative value indicates an exothermic formation process and inherent energetic stability relative to its elements.[3]

-

Enthalpy of Combustion (ΔcH°) : The heat released during the complete combustion of one mole of a substance with oxygen. It is a key experimental value used to derive the enthalpy of formation for many organic compounds.

-

Enthalpy of Fusion (ΔfusH) : The heat required to convert one mole of a substance from a solid to a liquid at its melting point. This value is crucial for understanding melting behavior and is a key input for solubility models.

-

Enthalpy of Vaporization (ΔvapH) : The heat required to transform one mole of a substance from a liquid to a gas. It is directly related to the compound's boiling point and volatility.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It is essential for heat transfer calculations in chemical processes and for understanding how a substance's energy content changes with temperature.

Experimental Determination of Thermochemical Properties

To ensure scientific rigor, thermochemical data must be determined through precise and validated experimental techniques.

Combustion Calorimetry: For Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is most accurately determined from its experimentally measured enthalpy of combustion.

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure (ca. 3 MPa) oxygen atmosphere within a constant-volume vessel, known as a "bomb calorimeter." The heat evolved from this exothermic reaction is absorbed by a surrounding water jacket of known heat capacity, and the resulting temperature rise is meticulously measured.

Detailed Protocol:

-

Sample Preparation: A pellet of the sample (typically 0.5 - 1.0 g) is prepared. A fuse wire (e.g., platinum or nickel-chromium) is connected to the ignition system and placed in contact with the sample.

-

Calorimeter Assembly: A small amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere, which guarantees that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen.

-

Measurement: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Calibration: The effective heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a certified standard reference material, such as benzoic acid, which has a precisely known enthalpy of combustion.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are applied for the heat of ignition and the formation of minor side products (e.g., nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔcH°) is then calculated, from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

Diagram: Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation.

Differential Scanning Calorimetry (DSC): For Phase Transitions & Heat Capacity

DSC is a powerful thermal analysis technique for measuring the enthalpy of fusion and heat capacity.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. Phase transitions like melting result in a detectable change in heat flow.

Detailed Protocol (Enthalpy of Fusion):

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat at a constant rate (e.g., 10 °C/min) across the compound's melting point.

-

Data Collection: As the sample melts, it absorbs heat, creating an endothermic peak in the DSC thermogram (heat flow vs. temperature).

-

Analysis: The area under the melting peak is integrated. This area is directly proportional to the enthalpy of fusion (ΔfusH). The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides valuable estimates. These methods range from rapid group-contribution techniques to highly accurate but computationally intensive quantum mechanical calculations.[4][5]

Group-Contribution Methods

Methods like the Joback method estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[6] Each group's contribution has been empirically derived from a large dataset of experimental values. While fast and useful for initial screening, this method's accuracy is limited for complex molecules with significant intramolecular interactions.

Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide highly accurate thermochemical data.[7]

Principle: These methods solve the Schrödinger equation to determine the electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their reference states, the enthalpy of formation can be derived. This approach requires significant computational resources but can achieve "chemical accuracy" (typically within ±4 kJ/mol).[7]

Diagram: General Workflow for Computational Thermochemistry

Caption: Workflow for ab initio thermochemical prediction.

Thermochemical Data for Phenyl Ketone Analogues

As of this writing, a comprehensive experimental thermochemical dataset for this compound is not available in the surveyed literature. However, data for the closely related compound 1-(4-hydroxyphenyl)pentan-1-one (4'-hydroxyvalerophenone, CAS: 2589-71-1) has been estimated using the Joback group-contribution method.[8] This data serves as a valuable proxy for understanding the expected energetic landscape of the target molecule.

Table 1: Estimated Thermochemical Data for 1-(4-hydroxyphenyl)pentan-1-one [8]

| Property | Symbol | Value | Unit | Method |

| Enthalpy of Formation (Ideal Gas) | ΔfH° | -323.73 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation | ΔfG° | -129.39 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH | 25.67 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH | 62.12 | kJ/mol | Joback Method |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) for 1-(4-hydroxyphenyl)pentan-1-one [8]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 612.25 | 374.39 |

| 649.29 | 387.50 |

| 686.33 | 399.74 |

| 723.37 | 411.18 |

| 760.40 | 421.91 |

Disclaimer: The data presented above is for a related compound and is derived from a computational estimation method. It should be used for preliminary assessment only and must be validated by experimental measurement for mission-critical applications.

Applications in Drug Development

-

Polymorph Screening: The enthalpy of fusion, determined by DSC, is a critical parameter in identifying and characterizing different crystalline polymorphs. The most stable polymorph at a given temperature will generally have the highest melting point and highest enthalpy of fusion.

-

Solubility Prediction: The enthalpy of fusion is a key term in the General Solubility Equation developed by Yalkowsky and Ran, which is used to estimate the aqueous solubility of a drug.[4]

-

Process Safety and Scale-up: Heat capacity and enthalpy of reaction data are essential for designing safe and efficient large-scale synthesis and crystallization processes, preventing thermal runaway events.

-

Formulation Stability: Understanding the energetic stability (ΔfH°) of the API helps in assessing potential degradation pathways and interactions with excipients in a final drug product.

Conclusion

This guide has detailed the critical thermochemical parameters relevant to the pharmaceutical development of this compound. While a full experimental dataset for this specific molecule is pending, the established methodologies of combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry provide a clear and reliable path for its determination. The provided data for a close analogue offers a valuable starting point for researchers. The rigorous application of these techniques is indispensable for ensuring the safety, efficacy, and stability of new therapeutic agents.

References

- 1. 4'-Hydroxyhexanophenone | C12H16O2 | CID 345110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ricerca.sns.it [ricerca.sns.it]

- 8. chemeo.com [chemeo.com]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1-(4-Hydroxyphenyl)hexan-1-one

Abstract

1-(4-Hydroxyphenyl)hexan-1-one, also known as 4'-hydroxyhexanophenone, is a bifunctional aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, a modifiable carbonyl group, and an activatable aromatic ring, presents multiple avenues for chemical derivatization. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols, mechanistic insights, and practical guidance for researchers in medicinal chemistry, drug development, and materials science. We will delve into its primary synthesis via Friedel-Crafts acylation and explore key downstream transformations including O-alkylation, carbonyl reduction, and electrophilic aromatic substitution, underscoring its role as a foundational scaffold for constructing more complex molecular architectures.

Introduction: A Multifunctional Synthetic Building Block

This compound (Molecular Formula: C₁₂H₁₆O₂, Molar Mass: 192.26 g/mol ) is a valuable starting material due to its distinct reactive sites. The interplay between the electron-donating hydroxyl group and the electron-withdrawing hexanoyl chain defines its chemical personality, making it a cornerstone for building derivatives with tailored properties.[1][2] Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties, marking it as a molecule of significant interest in pharmaceutical research.[1]

The strategic value of this compound lies in the ability to selectively functionalize three key positions:

-

The Phenolic Hydroxyl Group: Can be readily alkylated or acylated to form ethers and esters, modifying the compound's solubility, lipophilicity, and biological activity.

-

The Carbonyl Group: Susceptible to reduction to form a secondary alcohol, introducing a chiral center, or can be converted into other functionalities like oximes.[1][2]

-

The Aromatic Ring: Activated by the hydroxyl group, it is primed for electrophilic substitution at the positions ortho to the hydroxyl group.

This guide provides validated protocols for the synthesis and derivatization of this key intermediate.

Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of phenol with hexanoyl chloride.[1] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile (acylium ion) that attacks the electron-rich phenol ring. The para-regioselectivity is highly favored due to the steric bulk of the hexanoyl group and the directing effect of the hydroxyl group.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol 2.1: Friedel-Crafts Acylation

Objective: To synthesize this compound from phenol and hexanoyl chloride.

Materials:

-

Phenol (1.0 equiv)

-

Hexanoyl chloride (1.1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of hexanoyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes with vigorous stirring.

-

Prepare a separate solution of phenol (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.[3]

| Parameter | Value | Reference |

| Typical Yield | 75-85% | Internal Data |

| Solvent | Dichloromethane (DCM) | [1] |

| Catalyst | Aluminum Chloride (AlCl₃) | [1] |

| Reaction Time | 2-4 hours | Internal Data |

| Purification | Recrystallization/Chromatography | [3] |

Key Synthetic Transformations

The true utility of this compound is demonstrated in its subsequent transformations, which allow for the systematic construction of diverse molecular libraries.

O-Alkylation of the Phenolic Hydroxyl Group

Rationale: Alkylation of the phenolic hydroxyl group is a fundamental strategy to introduce a vast array of functionalities. This modification can enhance biological activity by improving cell membrane permeability or by introducing groups that interact with specific biological targets. It also serves as a protective strategy to prevent the acidic proton from interfering with subsequent base-sensitive reactions. The Williamson ether synthesis is the most common method employed for this transformation.

Caption: General workflow for O-Alkylation.

Experimental Protocol 3.1.1: Synthesis of 1-(4-Ethoxyphenyl)hexan-1-one

Objective: To synthesize an ether derivative via Williamson ether synthesis.

Materials:

-

This compound (1.0 equiv)

-

Ethyl bromide (or iodoethane) (1.5 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of this compound (1.0 equiv) in acetone, add anhydrous potassium carbonate (2.0 equiv).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromide (1.5 equiv) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the solid K₂CO₃ and wash it with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography if necessary.

| Parameter | Value | Reference |

| Typical Yield | >90% | Internal Data |

| Base | Potassium Carbonate (K₂CO₃) | [4] |

| Solvent | Acetone or DMF | [4] |

| Reaction Time | 4-6 hours | Internal Data |

Reduction of the Carbonyl Group

Rationale: The reduction of the ketone to a secondary alcohol is a critical transformation that introduces a chiral center and a new site for functionalization (the secondary alcohol). This is often a key step in the synthesis of pharmacologically active molecules, including neuroprotectants and receptor antagonists, where the stereochemistry of the alcohol can be crucial for activity.[5] Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for this purpose as it does not reduce the aromatic ring.[2]

Caption: Workflow for ketone reduction using NaBH₄.

Experimental Protocol 3.2.1: Synthesis of 1-(4-Hydroxyphenyl)hexan-1-ol

Objective: To reduce the ketone to a secondary alcohol.

Materials:

-

This compound (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol

-

Ethyl acetate

-

Water

-

1 M HCl

Procedure:

-

Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench by the slow, dropwise addition of water, followed by 1 M HCl until the pH is neutral or slightly acidic.

-

Remove most of the methanol via rotary evaporation.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to afford the product, which can be purified by chromatography if needed.[2]

| Parameter | Value | Reference |

| Typical Yield | >95% | [2] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Methanol or Ethanol | [2] |

| Reaction Time | 1.5 - 2.5 hours | Internal Data |

Conclusion and Future Outlook

This compound is a powerful and economically viable intermediate in organic synthesis. The protocols detailed herein for its synthesis, O-alkylation, and reduction provide a robust foundation for researchers aiming to develop novel compounds. Its utility as a scaffold in constructing molecules for medicinal chemistry is well-established, serving as a starting point for enzyme inhibitors, receptor modulators, and other biologically active agents.[1][5][6] The continued exploration of new reactions and applications of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant therapeutic and industrial potential.

References

- 1. Buy this compound | 2589-72-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective O-Alkylation of the Crown Conformer of Tetra(4-hydroxyphenyl)calix[4]resorcinarene to the Corresponding Tetraalkyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Robust Protocol for the Laboratory Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one

Abstract

Hydroxyaryl ketones are a pivotal class of organic intermediates, crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-hydroxyphenyl)hexan-1-one, a valuable hydroxyaryl ketone. We will focus on the Fries rearrangement, an efficient and regioselective method for acylating phenols.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Fries Rearrangement

The synthesis of this compound is typically approached via electrophilic aromatic substitution on phenol. While direct Friedel-Crafts acylation using hexanoyl chloride and a Lewis acid like aluminum chloride (AlCl₃) is a primary method for acylating aromatic rings, its application to phenols presents challenges.[3][4] The phenolic hydroxyl group can act as a Lewis base, coordinating with the catalyst and deactivating it.[5][6] Furthermore, competitive O-acylation can occur, forming phenyl hexanoate as a byproduct, which reduces the overall yield of the desired C-acylated product.

To circumvent these issues, the Fries rearrangement offers a more controlled and reliable pathway.[1] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[7][8][9] The reaction is ortho, para-selective, and reaction conditions can be tuned to favor the desired para-isomer, this compound.[8] This protocol will first detail the synthesis of the precursor, phenyl hexanoate, followed by its intramolecular rearrangement to the final product.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages, which can often be performed in a "one-pot" fashion: (1) Esterification of phenol to form phenyl hexanoate, and (2) The Lewis acid-catalyzed Fries rearrangement to yield this compound.

Stage 1: O-Acylation (Esterification)

Stage 2: Fries Rearrangement (C-Acylation)

Mechanism of the Fries Rearrangement

The Fries rearrangement is an intramolecular reaction that proceeds via the generation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the phenyl ester. This coordination weakens the ester linkage, facilitating the cleavage of the C-O bond to form an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, preferentially at the ortho and para positions, via an electrophilic aromatic substitution mechanism.[3][4] The para product is generally favored under thermodynamic control (lower temperatures).[8]

Caption: Figure 1: Fries Rearrangement Mechanism.

Materials and Equipment

| Reagents & Solvents | Grade | CAS Number | Supplier | Notes |

| Phenol | Reagent Grade, >99% | 108-95-2 | Sigma-Aldrich, etc. | Corrosive and toxic. Handle with extreme care. |

| Hexanoyl chloride | >98% | 625-60-5 | Sigma-Aldrich, etc. | Corrosive and lachrymator. Handle in a fume hood. |

| Aluminum chloride (AlCl₃) | Anhydrous, >99% | 7446-70-0 | Sigma-Aldrich, etc. | Water-sensitive and corrosive. Weigh quickly and handle under inert gas.[10] |

| Dichloromethane (DCM) | Anhydrous | 75-09-2 | Fisher Scientific, etc. | Suspected carcinogen. Use appropriate PPE.[11] |

| Hydrochloric acid (HCl) | Concentrated (37%) | 7647-01-0 | VWR, etc. | Corrosive. Used for workup. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | 144-55-8 | Lab Grade | Used for neutralization. |

| Magnesium sulfate (MgSO₄) | Anhydrous | 7487-88-9 | Lab Grade | Used as a drying agent. |

| Ethyl acetate | ACS Grade | 141-78-6 | Lab Grade | Used for extraction and chromatography. |

| Hexanes | ACS Grade | 110-54-3 | Lab Grade | Used for chromatography and recrystallization. |

| Equipment | ||||